molecular formula C4H6Br2O2 B1584212 2,3-Dibromobutyric acid CAS No. 600-30-6

2,3-Dibromobutyric acid

Cat. No.: B1584212
CAS No.: 600-30-6
M. Wt: 245.9 g/mol
InChI Key: HESQKTULJLBDRF-UHFFFAOYSA-N
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Description

2,3-Dibromobutyric acid is an organic compound with the molecular formula C4H6Br2O2. It is a derivative of butyric acid, where two hydrogen atoms are replaced by bromine atoms at the second and third positions of the carbon chain. This compound is known for its significant reactivity due to the presence of bromine atoms, making it a valuable intermediate in various chemical reactions and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3-Dibromobutyric acid can be synthesized through the bromination of trans-2-butenoic acid. The reaction typically involves the addition of bromine in chloroform under heating conditions. The yield of this reaction is reported to be around 95% .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale bromination reactions using similar conditions as in laboratory synthesis. The scalability of the reaction is facilitated by the availability of bromine and the relatively straightforward reaction mechanism .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dibromobutyric acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Hydroxide ions in aqueous solution.

    Elimination: Strong bases such as potassium hydroxide in ethanol.

    Reduction: Zinc and hydrochloric acid.

Major Products Formed:

    Substitution: Hydroxybutyric acids.

    Elimination: Butenoic acids.

    Reduction: Butyric acid.

Scientific Research Applications

2,3-Dibromobutyric acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-dibromobutyric acid involves its reactivity due to the presence of bromine atoms. These atoms can participate in various chemical reactions, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reaction and the conditions under which it occurs. For example, in biological systems, the compound may interact with enzymes and other proteins, leading to potential therapeutic effects .

Comparison with Similar Compounds

    2,3-Dibromopropionic acid: Similar in structure but with one less carbon atom.

    2,3-Dibromo-2-methylpropionic acid: Contains an additional methyl group.

    Butyric acid: The parent compound without bromine atoms.

Uniqueness: 2,3-Dibromobutyric acid is unique due to the specific positioning of bromine atoms, which imparts distinct reactivity and chemical properties. This makes it particularly valuable in synthetic chemistry and industrial applications .

Properties

IUPAC Name

2,3-dibromobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6Br2O2/c1-2(5)3(6)4(7)8/h2-3H,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HESQKTULJLBDRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80870667
Record name 2,3-Dibromobutanoic acid
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Molecular Weight

245.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

600-30-6
Record name 2,3-Dibromobutanoic acid
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Record name 2,3-Dibromobutyric acid
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Record name 600-30-6
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Record name 2,3-Dibromobutanoic acid
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Record name 2,3-dibromobutyric acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 2,3-dibromobutyric acid react differently with triphenylphosphine compared to other dibromides mentioned in the study?

A1: While most erythro- and threo-dibromides undergo debromination to yield trans-olefins when reacting with triphenylphosphine, this compound instead undergoes dehydrohalogenation. [] This means that instead of losing both bromine atoms to form an alkene, it loses a hydrogen and a bromine atom, resulting in the formation of a mixture of α-bromocrotonic and α-bromoisocrotonic acids. [] The carboxylic acid functionality likely influences this altered reactivity compared to the other dibromides studied.

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